Phenanthrene-13C6

Description

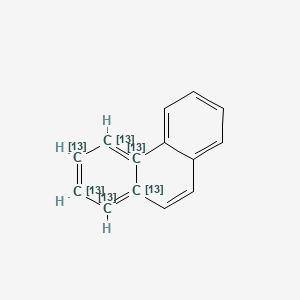

Structure

3D Structure

Properties

IUPAC Name |

phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H/i1+1,3+1,5+1,7+1,11+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPNZTXNASCQKK-KHNBPAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676104 | |

| Record name | (1,2,3,4,4a,10a-~13~C_6_)Phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189955-53-0 | |

| Record name | (1,2,3,4,4a,10a-~13~C_6_)Phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Phenanthrene-13C6: Chemical Properties and Synthesis

This technical guide provides a comprehensive overview of the chemical properties and synthesis of this compound, an isotopically labeled form of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. This document is intended for researchers in environmental science, toxicology, and drug development who utilize labeled compounds for quantification and metabolic studies.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of phenanthrene, where six of the fourteen carbon atoms are replaced with the ¹³C isotope. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, particularly in monitoring human exposure to PAHs.[1][2] The physical properties of this compound are expected to be very similar to those of its unlabeled counterpart.

Data Presentation: Quantitative Properties

The table below summarizes the key chemical and physical properties of this compound and its parent compound, phenanthrene.

| Property | This compound | Phenanthrene (Unlabeled) |

| Molecular Formula | C₈(¹³C)₆H₁₀[3][4] | C₁₄H₁₀[5] |

| Molecular Weight | 184.19 g/mol [3] | 178.23 g/mol [5] |

| CAS Number | 1189955-53-0[3][4][6] | 85-01-8[5] |

| Appearance | - | Colorless, crystal-like solid[5] |

| Purity | ≥99%[3] | - |

| Melting Point | - | 101 °C[5][7] |

| Boiling Point | - | 332 - 340 °C[5][7] |

| Solubility | Soluble in nonane[6] | Nearly insoluble in water; Soluble in toluene, CCl₄, ether, chloroform, acetic acid, benzene[5] |

| log Kow | - | 4.46[8] |

Synthesis of this compound

The synthesis of isotopically labeled PAHs is crucial for their use as standards in environmental and biological analysis.[9] Convergent synthetic pathways have been developed for the efficient production of uniformly ¹³C-labeled PAHs, starting from simple, commercially available ¹³C-labeled precursors like U-¹³C-benzene.[9]

Experimental Protocol: Synthesis of Uniformly Labeled U-¹³C-Phenanthrene

A key method for synthesizing uniformly ¹³C-labeled phenanthrene involves the dehydrogenation of a tetrahydrophenanthrene precursor.[9]

Materials:

-

U-¹³C-1,2,3,4-tetrahydrophenanthrene

-

Palladium on charcoal (Pd-C, 10%)

-

Triethylene glycol dimethyl ether

-

Benzene

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol

Procedure:

-

Dissolve U-¹³C-1,2,3,4-tetrahydrophenanthrene (1.1 mmol) in triethylene glycol dimethyl ether (5 mL).

-

Add 10% Pd-C (60 mg) to the solution.

-

Heat the mixture to 240 °C under an argon atmosphere for 4 hours.

-

After cooling to room temperature, dilute the reaction mixture with benzene (50 mL).

-

Wash the organic phase with water (10 x 15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Remove the solvent via evaporation.

-

Crystallize the residue from ethanol to yield U-¹³C-Phenanthrene.

Expected Yield: 78%[9] Product Characterization: The final product can be characterized by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS), which should show a molecular ion peak (M⁺) at m/z 192.[9]

Workflow for U-¹³C-Phenanthrene Synthesis

Caption: Workflow for the dehydrogenation synthesis of U-¹³C-Phenanthrene.

Application in Metabolite Quantification

This compound is primarily used as an internal standard for the quantification of phenanthrene metabolites, such as hydroxyphenanthrenes, in biological samples like urine.[1] Its utility stems from its chemical similarity to the analyte and its distinct mass, which allows for accurate quantification via isotope dilution mass spectrometry.[9]

Experimental Protocol: Synthesis of a Labeled Metabolite Standard

To serve as a more specific internal standard, this compound can be converted into a labeled metabolite, such as 9-hydroxy[¹³C₆]phenanthrene.[2]

Starting Material: [¹³C₆]Phenanthrene

Three-Step Synthesis:

-

Bromination: [¹³C₆]Phenanthrene is brominated using N-Bromosuccinimide (NBS) in dimethylformamide (DMF) to produce 9-bromo[¹³C₆]phenanthrene.

-

Methoxylation: The brominated intermediate is treated with sodium methoxide in the presence of a copper(I) bromide (CuBr) catalyst and ethyl acetate (EtOAc) co-catalyst. This "Ullmann-type" reaction yields 9-methoxy[¹³C₆]phenanthrene.[2] The overall yield for these two steps is 70%.[2]

-

Demethylation: The methoxy group is removed by treating with 30% hydrobromic acid (HBr) in acetic acid to furnish the final product, 9-hydroxy[¹³C₆]phenanthrene, as a brownish solid.[2] The yield for this final step is 59%.[2]

Overall Yield: 41%[2]

Workflow for Labeled Metabolite Standard Synthesis

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. scbt.com [scbt.com]

- 4. This compound - Acanthus Research [acanthusresearch.com]

- 5. Phenanthrene - Wikipedia [en.wikipedia.org]

- 6. Phenanthrene (¹³Câ, 99%) 100 μg/mL in nonane - Cambridge Isotope Laboratories, CLM-2451-1.2 [isotope.com]

- 7. Phenanthrene | 85-01-8 [chemicalbook.com]

- 8. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

Physical characteristics of Phenanthrene-13C6 solid

An In-depth Technical Guide to the Physical Characteristics of Solid Phenanthrene-13C6

Introduction

This compound is a stable isotope-labeled form of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings. In this compound, six of the fourteen carbon atoms are replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for the quantification of phenanthrene in various environmental and biological matrices using isotope dilution mass spectrometry.[1][2] Its physical characteristics are fundamentally similar to those of its unlabeled counterpart, with the primary difference being its molecular weight. This guide provides a detailed overview of the physical properties of solid this compound, the experimental protocols for their determination, and its application in analytical workflows.

Physical and Chemical Properties

The physical properties of this compound are nearly identical to those of unlabeled phenanthrene, with the exception of properties dependent on molecular mass. The following table summarizes the key physical and chemical data. Data for unlabeled phenanthrene are provided as a close proxy where specific data for the labeled compound are not available.

| Property | Value | Reference |

| Appearance | Colorless to white crystalline solid, may appear as flakes or platelets. Solutions can exhibit blue fluorescence. | [3][4] |

| Molecular Formula | C₈¹³C₆H₁₀ | [2][5][6] |

| Molecular Weight | 184.19 g/mol | [2][5] |

| Unlabeled Molecular Weight | 178.23 g/mol | [7] |

| CAS Number | 1189955-53-0 | [2][5][6][8] |

| Unlabeled CAS Number | 85-01-8 | [9] |

| Purity | Typically ≥99% | [2] |

| Melting Point | 95 - 101 °C (for unlabeled phenanthrene) | [3] |

| Boiling Point | 336 °C (for unlabeled phenanthrene) | [3] |

| Solubility in Water | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, toluene, carbon tetrachloride, and glacial acetic acid. | [7] |

| Density | 1.063 g/cm³ (for unlabeled phenanthrene) | [3] |

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of solid this compound are outlined below. These protocols are based on established standard methods.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in ASTM E324 and E794 standards for determining the melting point of crystalline solids.[10][11][12]

-

Principle: The melting point of a pure crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is typically recorded as a range, from the temperature of the first visible liquid drop to the temperature at which all solid has melted. A narrow melting range is indicative of high purity.[13]

-

Apparatus: A melting point apparatus with a heated block, a light source, a magnifying lens for observation, and a calibrated thermometer or digital temperature sensor. Capillary tubes (closed at one end).

-

Procedure:

-

Sample Preparation: A small amount of finely powdered solid this compound is packed into a capillary tube to a height of 1-2 mm.[13]

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last crystal melts is recorded as the final melting point.[13]

-

Solubility Determination in Water (Flask Method)

This protocol is based on the OECD Guideline 105 for testing the water solubility of chemicals.[14][15][16][17]

-

Principle: This method determines the saturation concentration of a substance in water at a given temperature. An excess of the solid is equilibrated with water until the solution is saturated, after which the concentration of the dissolved substance is measured.

-

Apparatus: Erlenmeyer flasks with stoppers, a mechanical shaker or magnetic stirrer, a constant temperature water bath (20 ± 0.5 °C), a centrifuge or filtration system, and a suitable analytical instrument (e.g., HPLC or GC/MS) for concentration measurement.

-

Procedure:

-

Equilibration: An excess amount of solid this compound is added to a known volume of deionized water in a flask.

-

Agitation: The flask is sealed and agitated in a constant temperature bath to facilitate dissolution and reach equilibrium. The agitation time is determined in a preliminary test but is typically 24-48 hours.[16]

-

Phase Separation: Once equilibrium is reached, the mixture is allowed to settle, and the solid and aqueous phases are separated by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a calibrated analytical method.

-

Crystal Structure Determination (Single-Crystal X-ray Diffraction)

This protocol outlines the general steps for determining the crystal structure of an organic compound like this compound.[3][18][19]

-

Principle: Single-crystal X-ray diffraction is a technique that provides the precise three-dimensional arrangement of atoms in a crystal by analyzing the diffraction pattern of an X-ray beam scattered by the crystal.[3]

-

Procedure:

-

Crystal Growth: High-quality single crystals are required. A common method is slow evaporation or vapor diffusion.[19]

-

Dissolve this compound in a suitable solvent in which it is moderately soluble (e.g., toluene).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a small amount of a "poor" solvent (an "anti-solvent" in which the compound is less soluble, e.g., hexane).

-

Over time, the vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of this compound and promoting the slow growth of single crystals.[20]

-

-

Data Collection: A suitable crystal (typically <0.3 mm in all dimensions) is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is cooled (often in a stream of liquid nitrogen) to reduce thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[3][18]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. The positions of the atoms in the crystal lattice are determined using computational methods. The resulting structural model is then refined to achieve the best possible fit with the experimental data.[3]

-

Application in Analytical Workflows

The primary application of this compound is as an internal standard for the quantification of phenanthrene and other PAHs in environmental samples by gas chromatography-mass spectrometry (GC/MS), as detailed in methods like EPA Method 8270D.[21][22][23][24]

-

Principle of Isotope Dilution: this compound is chemically identical to native phenanthrene and thus behaves similarly during sample preparation, extraction, and analysis. However, it is distinguishable by its higher mass. By adding a known amount of this compound to a sample, any loss of the analyte during the procedure will be mirrored by a proportional loss of the internal standard. The ratio of the native analyte to the labeled standard, as measured by the mass spectrometer, remains constant regardless of sample loss, allowing for accurate quantification.

Typical GC/MS Workflow for PAH Analysis

The following diagram and protocol describe a typical workflow for the analysis of PAHs in a solid matrix like soil, using this compound as an internal standard.

Caption: Workflow for PAH analysis using this compound as an internal standard.

-

Detailed Protocol (based on EPA Method 8270D):

-

Sample Extraction: A known mass of the sample (e.g., soil) is extracted with an appropriate solvent (e.g., a mixture of acetone and hexane) using a technique like Soxhlet extraction or pressurized fluid extraction.

-

Extract Concentration: The solvent extract is concentrated to a small, known volume (e.g., 1 mL).

-

Internal Standard Spiking: A precise volume of a standard solution of this compound is added to the concentrated extract.

-

GC/MS Analysis:

-

An aliquot of the spiked extract is injected into the GC/MS system.

-

The compounds are separated on a capillary column with a temperature program that ramps the oven temperature to elute the PAHs.

-

The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, where it only monitors for the specific molecular ions of the target PAHs and the internal standard (e.g., m/z 178 for phenanthrene and m/z 184 for this compound).

-

-

Quantification: The concentration of native phenanthrene in the sample is calculated by comparing the peak area of phenanthrene to the peak area of this compound, using a response factor determined from the analysis of calibration standards.

-

Logical Relationships of Physical Characteristics

The following diagram illustrates the relationship between the fundamental physical properties of solid this compound and the standard experimental methods used for their determination.

Caption: Key physical properties of this compound and their determination methods.

References

- 1. This compound - Immunomart [immunomart.org]

- 2. scbt.com [scbt.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound (Contain ~5% unlabeled) [lgcstandards.com]

- 6. This compound - Acanthus Research [acanthusresearch.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. esslabshop.com [esslabshop.com]

- 9. Phenanthrene (¹³Câ, 99%) 100 μg/mL in nonane - Cambridge Isotope Laboratories, CLM-2451-1.2 [isotope.com]

- 10. matestlabs.com [matestlabs.com]

- 11. infinitalab.com [infinitalab.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. chm.uri.edu [chm.uri.edu]

- 14. filab.fr [filab.fr]

- 15. Water Solubility | Scymaris [scymaris.com]

- 16. laboratuar.com [laboratuar.com]

- 17. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 18. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 19. How To [chem.rochester.edu]

- 20. journals.iucr.org [journals.iucr.org]

- 21. documents.thermofisher.com [documents.thermofisher.com]

- 22. pubs.usgs.gov [pubs.usgs.gov]

- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 24. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Phenanthrene-13C6: A Technical Guide for Advanced Research Applications

Phenanthrene-13C6 is a stable isotope-labeled (SIL) form of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene rings[1][2][3]. In this isotopologue, six of the fourteen carbon atoms in the phenanthrene molecule have been replaced with the heavy isotope of carbon, ¹³C. This labeling does not significantly alter the chemical properties of the molecule but increases its molecular weight by six Daltons, making it readily distinguishable from its native counterpart by mass spectrometry[4]. This key characteristic makes this compound an indispensable tool in various research fields, particularly in analytical chemistry, environmental science, and toxicology.

Stable isotope-labeled compounds are invaluable in research for tracing and elucidating complex chemical, biological, and environmental processes[5]. The use of a stable isotope like ¹³C avoids the risks and handling complexities associated with radioactive isotopes[6]. This guide provides an in-depth overview of the primary applications of this compound, supported by experimental methodologies and data.

Core Applications in Research

The primary utility of this compound stems from its function as an isotopic tracer and an internal standard. These applications are critical for achieving high accuracy and precision in quantitative analyses and for tracking the fate of phenanthrene in complex systems.

Internal Standard for Quantitative Analysis

In analytical chemistry, particularly for chromatographic and mass spectrometric techniques (e.g., GC-MS, LC-MS), this compound serves as an ideal internal standard[1][5][7]. When analyzing samples for the presence of phenanthrene or its metabolites, a known quantity of the ¹³C-labeled standard is added at the beginning of the sample preparation process. Because the labeled standard has virtually identical physicochemical properties to the native analyte, it experiences the same losses during extraction, cleanup, and derivatization steps.

By measuring the ratio of the native analyte's signal to the labeled standard's signal in the mass spectrometer, analysts can accurately quantify the concentration of the native phenanthrene, correcting for any procedural variations or matrix effects. This technique, known as isotope dilution mass spectrometry (IDMS), is the gold standard for quantitative analysis.

Furthermore, this compound can be used as a starting material to synthesize other labeled compounds. For instance, it has been used to create labeled 9-hydroxy[¹³C₆]phenanthrene, which serves as a perfect internal standard for quantifying this key phenanthrene metabolite in human urine samples by GC-MS/MS[7][8].

Tracer for Environmental Fate and Bioaccumulation Studies

Phenanthrene is a widespread environmental pollutant resulting from the incomplete combustion of organic materials[3][8][9]. Understanding its behavior, transport, and fate in ecosystems is crucial for environmental risk assessment. This compound is used as a tracer to follow the movement and transformation of phenanthrene in soil, water, and biological systems[5][10].

Researchers can introduce this compound into a controlled environment (a microcosm) and track its uptake, bioaccumulation, and trophic transfer through the food chain. A notable study used ¹³C-labeled phenanthrene to quantify its accumulation in marine microalgae and its subsequent transfer to corals[6]. This approach allows the experimentally added PAH to be distinguished from any pre-existing background contamination, enabling precise measurement of uptake rates and bioconcentration factors[6]. The use of stable isotopes in these studies provides a safer and analytically simpler alternative to radiolabeling[6].

Metabolism and Toxicology Research

Isotopically labeled compounds are employed to study metabolic pathways and molecular interactions[5][11]. This compound can be administered to biological systems, such as cell cultures or animal models, to trace its metabolic fate. Phenanthrene itself is metabolized by cytochrome P450 enzymes into various hydroxylated and dihydrodiol metabolites[12]. By using the ¹³C₆-labeled version, researchers can unequivocally identify and quantify these metabolites in complex biological matrices like urine, blood, or tissue homogenates, providing clear insights into the pathways of metabolic activation and detoxification[13][14]. This is critical for toxicology studies, as the carcinogenicity of many PAHs is linked to their metabolic activation into reactive intermediates like diol epoxides[13].

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| CAS Number | 1189955-53-0 | [4] |

| Molecular Formula | C₈(¹³C)₆H₁₀ | [4] |

| Molecular Weight | 184.19 g/mol | [4] |

| Purity | ≥99% | [4] |

| Appearance | White/Colorless Solid | [2] |

Table 2: Summary of Research Applications and Techniques

| Application Area | Specific Use | Analytical Technique(s) | Sample Matrix | Reference |

| Environmental Analysis | Internal standard for PAH quantification | GC-MS, LC-MS/MS | Soil, Water, Air | [7][8] |

| Bioaccumulation Studies | Tracer for uptake and trophic transfer | Cavity Ring-Down Spectroscopy (CRDS), IRMS | Phytoplankton, Corals, Aquatic organisms | [6] |

| Human Biomonitoring | Internal standard for metabolite quantification | GC-MS/MS, LC-MS/MS | Human Urine | [7][13] |

| Metabolism Studies | Tracer for identifying metabolic pathways | LC-MS, NMR | Cell cultures, Animal models | [5][12] |

Experimental Protocols

Protocol 1: Quantification of Hydroxyphenanthrene in Urine using IDMS

This protocol describes a general method for quantifying a phenanthrene metabolite in a urine sample using a ¹³C-labeled internal standard, adapted from methodologies described in the literature[7][8][13].

1. Sample Preparation and Spiking:

- Thaw a 2 mL human urine sample.

- Add a known amount (e.g., 10 ng) of ¹³C-labeled hydroxyphenanthrene internal standard solution in methanol.

- Add 500 µL of a pH 5.0 acetate buffer.

- Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution to deconjugate the metabolites.

- Vortex and incubate the sample at 37°C for 16 hours (overnight).

2. Solid-Phase Extraction (SPE):

- Condition an SPE cartridge (e.g., C18, 200 mg) with 5 mL of methanol followed by 5 mL of deionized water.

- Load the incubated urine sample onto the cartridge.

- Wash the cartridge with 5 mL of 40% methanol in water to remove interferences.

- Dry the cartridge under vacuum for 10 minutes.

- Elute the analytes with 5 mL of dichloromethane.

3. Sample Concentration and Derivatization (for GC-MS):

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 50 µL of pyridine.

- Add 50 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).

- Cap the vial and heat at 70°C for 1 hour to form trimethylsilyl (TMS) derivatives.

- Cool to room temperature before analysis.

4. GC-MS/MS Analysis:

- Inject 1 µL of the derivatized sample into the GC-MS/MS system.

- Use a suitable capillary column (e.g., DB-5MS).

- Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both the native analyte and the ¹³C-labeled internal standard.

- Quantify the native analyte by calculating the peak area ratio relative to the internal standard and comparing it to a calibration curve.

Protocol 2: Environmental Tracer Study in an Aquatic Microcosm

This protocol outlines a method to study the bioaccumulation of phenanthrene in phytoplankton, based on the principles described by Gärdes et al. (2020)[6].

1. Microcosm Setup:

- Establish several replicate glass aquaria containing filtered seawater and a known density of a phytoplankton culture (e.g., Dunaliella salina).

- Maintain controlled conditions of light, temperature, and aeration.

2. Dosing with this compound:

- Prepare a stock solution of this compound in a water-miscible solvent like acetone.

- Introduce the labeled compound into the test aquaria to achieve the desired final concentration (e.g., 10 µg/L). A separate set of control aquaria should receive only the solvent.

3. Sampling:

- Collect water and phytoplankton samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

- For phytoplankton, filter a known volume of water through a pre-weighed glass fiber filter. Rinse the filter with clean seawater to remove external contamination.

- Freeze all samples immediately and store at -20°C or lower until analysis.

4. Sample Analysis (CRDS):

- Dry the phytoplankton-containing filters to a constant weight to determine the biomass.

- Analyze a portion of the dried biomass using a Cavity Ring-Down Spectrometer (CRDS) coupled with an elemental analyzer.

- The CRDS will precisely measure the total carbon content and the ¹³C/¹²C isotope ratio (δ¹³C).

- Calculate the uptake of this compound into the phytoplankton based on the enrichment of ¹³C in the biomass compared to control samples.

- Calculate the Bioconcentration Factor (BCF) as the concentration of this compound in the organism (in ng/kg dry weight) divided by its concentration in the water (in ng/L).

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phenanthrene - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. Accumulation of 13C-labelled phenanthrene in phytoplankton and transfer to corals resolved using cavity ring-down spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Fact sheet: Phenanthrene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 10. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 11. Core-Labeling (Radio) Synthesis of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. Analysis of Phenanthrene and Benzo[a]pyrene Tetraol Enantiomers in Human Urine: Relevance to the Bay Region Diol Epoxide Hypothesis of Benzo[a]pyrene Carcinogenesis and to Biomarker Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Technical Guide: Phenanthrene-13C6 - Commercial Availability, Purity, and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of Phenanthrene-13C6, a stable isotope-labeled polycyclic aromatic hydrocarbon (PAH). It is primarily utilized as an internal standard in analytical chemistry for the accurate quantification of phenanthrene and its metabolites in various matrices. This guide also outlines a typical experimental workflow for its use in isotope dilution mass spectrometry.

Commercial Availability and Purity of this compound

This compound is commercially available from several suppliers, typically as a solid (neat) or in solution at various concentrations. The purity of the labeled compound is a critical factor for its use as an internal standard, and suppliers generally provide a certificate of analysis with detailed information.

Below is a summary of commercially available this compound products:

| Supplier | Product Number | Format | Purity/Concentration | CAS Number |

| Santa Cruz Biotechnology | sc-217469 | Solid | ≥99% | 1189955-53-0 |

| Cambridge Isotope Laboratories, Inc. | CLM-2451-1.2 | 100 µg/mL in nonane | 99% (isotopic) | 1189955-53-0 |

| LGC Standards | TRC-P294802 | Neat | Contains ~5% unlabeled | 1189955-53-0 |

| MedChemExpress | HY-131153S | Solid | 99.89% (isotopic) | 1189955-53-0 |

| Pharmaffiliates | Neat | Contains ~4% unlabeled | 1189955-53-0 | |

| ESSLAB | 12061.14-100-NN | 100 µg/mL in n-nonane | Not specified | 1189955-53-0 |

| Acanthus Research Inc. | ACB-161030-0067 | Not specified | Not specified | 1189955-53-0 |

Experimental Protocol: Quantification of Phenanthrene in Environmental Samples using Isotope Dilution GC-MS with this compound as an Internal Standard

The use of 13C-labeled standards, such as this compound, is preferred over deuterated standards in some applications as they do not undergo hydrogen exchange and have negligible amounts of native (unlabeled) content, leading to higher accuracy at low detection limits.[1] The following is a generalized protocol for the analysis of phenanthrene in water or soil/sediment samples.

Sample Preparation and Spiking

-

Water Samples:

-

Collect a known volume of the water sample (e.g., 1 L).

-

Add a precise amount of this compound solution (the internal standard) to the sample. The amount should be chosen to be in a similar concentration range as the expected native phenanthrene concentration.

-

Adjust the pH of the sample if necessary for optimal extraction.

-

-

Soil/Sediment Samples:

-

Homogenize the sample to ensure uniformity.

-

Weigh a known amount of the sample (e.g., 10 g).

-

Spike the sample with a known amount of this compound internal standard.

-

Extraction

-

Liquid-Liquid Extraction (for water samples):

-

Transfer the spiked water sample to a separatory funnel.

-

Add an appropriate organic solvent (e.g., dichloromethane or hexane).

-

Shake vigorously to partition the analytes into the organic layer.

-

Collect the organic layer and repeat the extraction process on the aqueous layer to ensure complete recovery.

-

Combine the organic extracts.

-

-

Pressurized Liquid Extraction (PLE) or Soxhlet Extraction (for soil/sediment samples):

-

Mix the spiked soil/sediment sample with a drying agent (e.g., sodium sulfate).

-

Pack the mixture into an extraction cell.

-

Extract the sample using an appropriate solvent (e.g., toluene) under elevated temperature and pressure (for PLE) or for an extended period (for Soxhlet).

-

Extract Cleanup and Concentration

-

The crude extract may contain interfering compounds. A cleanup step using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC) can be employed to remove these interferences.

-

Concentrate the cleaned extract to a small, known volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.

GC-MS Analysis

-

Inject a small aliquot of the concentrated extract into a gas chromatograph-mass spectrometer (GC-MS).

-

The GC will separate the components of the mixture based on their boiling points and affinity for the column's stationary phase.

-

The MS will detect and quantify the native phenanthrene and the this compound internal standard. Selected Ion Monitoring (SIM) mode is often used for enhanced sensitivity and specificity.

Quantification

The concentration of native phenanthrene in the original sample is calculated using the following isotope dilution formula:

Concentration of Analyte = (Area of Analyte / Area of Labeled Standard) * (Amount of Labeled Standard / Sample Volume or Weight) * Response Factor

The response factor (RF) is determined by analyzing a calibration standard containing known amounts of both the native analyte and the labeled standard.

Logical Workflow for Isotope Dilution Mass Spectrometry

The following diagram illustrates the general workflow for using this compound as an internal standard in an analytical experiment.

Conclusion

This compound is a readily available, high-purity stable isotope-labeled compound that serves as a reliable internal standard for the accurate quantification of phenanthrene in various complex matrices. Its use in isotope dilution mass spectrometry, as outlined in the experimental protocol, is a robust and widely accepted analytical technique in environmental monitoring, toxicology, and drug metabolism studies. The stability of the 13C label ensures high-quality data, which is crucial for researchers and scientists in these fields.

References

Phenanthrene-13C6: A Technical Guide to its Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the material safety data and analytical applications of Phenanthrene-13C6. This compound is a stable isotope-labeled version of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). It serves as a crucial internal standard in analytical chemistry for the accurate quantification of phenanthrene in various environmental and biological matrices. This document compiles essential data on its properties, safety protocols, and a detailed experimental workflow for its use.

Core Data Presentation

The following tables summarize the key quantitative data for this compound. It is important to note that while identifiers are specific to the labeled compound, the physical, chemical, toxicological, and ecological data are derived from the Material Safety Data Sheet (MSDS) of its unlabeled counterpart, phenanthrene. The isotopic labeling is not expected to significantly alter these macroscopic properties.

Table 1: Compound Identification

| Identifier | Value | Source |

| Product Name | This compound | [1][2][3][4] |

| CAS Number | 1189955-53-0 | [1][2][3] |

| Molecular Formula | C₈¹³C₆H₁₀ | [1][2] |

| Molecular Weight | 184.19 g/mol | [1][2] |

| Purity | ≥99% | [1] |

Table 2: Physical and Chemical Properties (of unlabeled Phenanthrene)

| Property | Value | Source |

| Appearance | Colorless to white crystalline solid | [5][6] |

| Odor | Faint aromatic | [5][7] |

| Melting Point | 98-101 °C | [5][8] |

| Boiling Point | 340 °C | [5][8] |

| Density | 1.063 g/mL at 25 °C | [5][8] |

| Solubility in Water | Insoluble | [7][9] |

| Solubility in Organic Solvents | Soluble in toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene | [9] |

| Vapor Pressure | 1 mmHg at 68°F | [7] |

| log Kow (Octanol-Water Partition Coefficient) | 4.46 | [10] |

Table 3: Toxicological Data (of unlabeled Phenanthrene)

| Parameter | Value | Species | Source |

| LD50 (Oral) | 700 mg/kg | Mouse | [6][10] |

| LD50 (Intraperitoneal) | 700 mg/kg | Mouse | [6] |

| LD50 (Intravenous) | 56 mg/kg | Mouse | [6] |

| Carcinogenicity | Not classifiable as to its carcinogenicity to humans (IARC Group 3) | N/A | [10][11] |

Table 4: Ecological Data (of unlabeled Phenanthrene)

| Parameter | Value | Species | Duration | Source |

| LC50 (Fish) | 0.234 mg/L | Lepomis macrochirus (Bluegill sunfish) | 96 h | [10] |

| EC50 (Aquatic Invertebrate) | 0.212 mg/L | Daphnia magna (Water flea) | Not Specified | [10] |

Safety and Handling

The safe handling of this compound is paramount in a laboratory setting. The following diagrams outline the recommended procedures for first aid and spill response, based on the safety data for unlabeled phenanthrene.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of phenanthrene and other PAHs in complex matrices. The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of the isotopically labeled standard to the sample prior to extraction and analysis. The labeled standard behaves chemically and physically identically to the native analyte during sample preparation and analysis, thus allowing for accurate correction of any analyte loss.

Detailed Methodology: Analysis of Phenanthrene in Soil by GC/MS

This protocol is a synthesized procedure based on established methods for PAH analysis in soil and sediment.

1. Sample Preparation and Extraction

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

-

Spiking with Internal Standard: Weigh approximately 10 g of the homogenized soil into a beaker. Spike the sample with a known amount of this compound solution (e.g., 1 µg in a suitable solvent like acetone).

-

Dehydration: Add 5-10 g of anhydrous sodium sulfate to the soil and mix thoroughly until a free-flowing powder is obtained.

-

Extraction: Transfer the soil mixture to a Soxhlet extraction thimble. Extract with a 1:1 (v/v) mixture of hexane and acetone for 16-24 hours. Alternatively, use an accelerated solvent extraction (ASE) system with the same solvent mixture at elevated temperature and pressure.

2. Extract Cleanup

-

Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

-

Silica Gel Chromatography: Prepare a silica gel column for cleanup. Condition the column with hexane. Apply the concentrated extract to the column and elute with a suitable solvent mixture (e.g., hexane:dichloromethane). This step removes polar interferences.

-

Final Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC/MS Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC/MS) is used for analysis.

-

GC Conditions:

-

Column: A capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Splitless injection at 280°C.

-

Oven Program: Start at 60°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Phenanthrene (native): m/z 178 (quantification), 179 (confirmation)

-

This compound (internal standard): m/z 184 (quantification)

-

-

4. Quantification

-

Calculate the concentration of native phenanthrene in the sample using the response factor determined from the analysis of calibration standards containing both native phenanthrene and this compound.

Conclusion

This compound is an indispensable tool for the accurate and precise measurement of phenanthrene in complex samples. While its physical and toxicological properties are considered analogous to its unlabeled form, proper safety precautions must always be observed in the laboratory. The detailed experimental protocol provided herein offers a robust framework for its application in environmental analysis, ensuring high-quality data for research and regulatory purposes.

References

- 1. scbt.com [scbt.com]

- 2. This compound - Immunomart [immunomart.org]

- 3. 1189955-53-0 CAS Manufactory [m.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phenanthrene | 85-01-8 [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. PHENANTHRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 85-01-8 CAS MSDS (Phenanthrene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Phenanthrene - Wikipedia [en.wikipedia.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

Phenanthrene-13C6: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Phenanthrene-13C6, a stable isotope-labeled polycyclic aromatic hydrocarbon (PAH) crucial for a variety of research applications, including environmental analysis and metabolic studies. Due to the limited availability of specific stability data for the 13C6 isotopologue, this guide synthesizes information from supplier recommendations for the labeled compound and degradation pathways established for unlabeled phenanthrene.

Recommended Storage Conditions

Proper storage is paramount to ensure the integrity and longevity of this compound. The primary recommendations from suppliers are summarized below. Adherence to these guidelines will minimize degradation and preserve the isotopic purity of the compound.

| Parameter | Recommendation | Source |

| Temperature | Room temperature. | [1][2] |

| Light | Store away from light. | [1] |

| Moisture | Store away from moisture. | [1] |

| Form | Typically supplied as a solution in a solvent like nonane. | [1] |

Note: While "room temperature" is a common recommendation, for long-term storage, maintaining a consistent temperature at the lower end of the typical room temperature range (e.g., 20°C) is advisable.

Stability Profile and Potential Degradation Pathways

Under typical laboratory storage conditions (in the dark, at a stable temperature, and in an appropriate solvent), this compound is expected to be stable. However, exposure to certain conditions can lead to degradation. The primary degradation pathways for phenanthrene are microbial and photochemical. While microbial degradation is less of a concern for pure standards in organic solvents, photodegradation is a significant risk.

Studies on unlabeled phenanthrene have shown that it can be degraded by various bacteria through hydroxylation and subsequent ring cleavage.[3][4][5][6] The initial step often involves the formation of dihydrodiols, which are then converted to other intermediates such as 1-hydroxy-2-naphthoic acid.[3][6]

It is important to note that studies comparing 13C-labeled and deuterium-labeled PAHs have suggested that 13C-labeled compounds may show lower stability under specific, high-energy analytical conditions such as pressurized liquid extraction.[7] This suggests that while generally stable for storage, the labeled compound's stability during experimental procedures should be considered.

Experimental Protocols

Given the lack of standardized, publicly available stability testing protocols for this compound, a general workflow for in-house stability assessment is proposed. This protocol is based on common practices for evaluating the stability of chemical standards.

Objective: To determine the stability of a this compound solution under specific laboratory conditions over a defined period.

Materials:

-

This compound solution of known concentration.

-

High-purity solvent (matching the solvent of the standard).

-

Amber glass vials with Teflon-lined caps.

-

Analytical instrumentation (e.g., GC-MS or HPLC-MS).

-

Calibrated analytical balance.

-

Volumetric flasks and pipettes.

Methodology:

-

Initial Analysis (T=0):

-

Prepare a series of dilutions of the this compound stock solution to create a calibration curve.

-

Analyze the stock solution and the calibration standards using a validated analytical method (e.g., GC-MS in Selected Ion Monitoring mode).

-

Establish the initial concentration and purity of the this compound stock solution. This will serve as the baseline.

-

-

Sample Preparation for Stability Study:

-

Aliquot the this compound stock solution into several amber glass vials.

-

Seal the vials tightly.

-

-

Storage Conditions:

-

Store the vials under the desired conditions to be tested (e.g., room temperature in the dark, refrigerated, exposed to ambient light).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve a vial from each storage condition.

-

Allow the solution to equilibrate to room temperature.

-

Analyze the sample using the same analytical method as in the initial analysis.

-

Quantify the concentration of this compound and look for the appearance of any new peaks that could indicate degradation products.

-

-

Data Analysis:

-

Compare the concentration and purity of the stored samples to the initial (T=0) data.

-

A significant decrease in concentration or the appearance of degradation products would indicate instability under those storage conditions.

-

Visualizing Workflows and Pathways

This compound Handling and Storage Workflow

The following diagram illustrates a recommended workflow for handling and storing this compound to maintain its integrity.

Caption: Recommended workflow for handling and storing this compound.

Generalized Bacterial Degradation Pathway of Phenanthrene

This diagram illustrates a simplified, common pathway for the bacterial degradation of phenanthrene, which can be considered a potential, though unlikely under sterile storage, degradation route for this compound.

Caption: Simplified bacterial degradation pathway for phenanthrene.

References

- 1. Phenanthrene (¹³Câ, 99%) 100 μg/mL in nonane - Cambridge Isotope Laboratories, CLM-2451-1.2 [isotope.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. crdd.osdd.net [crdd.osdd.net]

- 4. Degradation pathways of phenanthrene by Sinorhizobium sp. C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]

- 6. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Phenanthrene using Phenanthrene-13C6 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals involved in the quantitative analysis of Polycyclic Aromatic Hydrocarbons (PAHs).

Introduction Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental contaminants, with some compounds classified as probable human carcinogens.[1] Phenanthrene is a three-ring PAH commonly monitored in environmental and biological samples.[2] Accurate and precise quantification of phenanthrene is critical for environmental monitoring, food safety, and toxicological studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for PAH analysis due to its high sensitivity and selectivity.[3][4]

The isotope dilution mass spectrometry (IDMS) technique, which utilizes a stable isotope-labeled internal standard, is the gold standard for achieving the highest accuracy and precision.[5][6] This application note details a protocol for the quantitative analysis of phenanthrene in various matrices using Phenanthrene-13C6 as an internal standard with GC-MS. This compound is an ideal internal standard as it co-elutes with the native phenanthrene, exhibits identical chemical and physical behavior during sample preparation and analysis, but is distinguishable by its mass-to-charge ratio (m/z).[5][7] The use of 13C-labeled standards is particularly advantageous as they do not undergo the hydrogen exchange that can sometimes be a concern with deuterated standards.[5]

Principle of Isotope Dilution GC-MS

The core of the isotope dilution method is the addition of a known quantity of the isotopically labeled analog of the analyte (this compound) to the sample at the earliest stage of preparation.[7][8] This "internal standard" acts as a surrogate that experiences the same procedural losses as the native analyte during extraction, cleanup, and injection.[9]

Because the native analyte and the internal standard have nearly identical chemical properties, any loss during sample workup will affect both compounds equally, keeping their ratio constant. The mass spectrometer distinguishes between the native phenanthrene (C14H10) and the labeled standard (13C6C8H10) based on their different masses. Quantification is then performed by calculating the ratio of the MS response of the native analyte to the response of the labeled internal standard.[7] This ratio is then used to determine the concentration of the native analyte from a calibration curve constructed using the same response ratios.

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocols

Materials and Reagents

-

Standards: Phenanthrene (≥99.5% purity), this compound (≥99% isotopic purity).[10]

-

Solvents: Dichloromethane, Hexane, Acetone (Pesticide grade or equivalent).[11]

-

Reagents: Anhydrous Sodium Sulfate, Silica Gel (for cleanup).

-

Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS), autosampler, capillary column (e.g., Agilent DB-5ms or equivalent), micropipettes, vials, evaporator (e.g., Kuderna-Danish or nitrogen blow-down).[11][12]

Standard Solution Preparation

-

Primary Stock Solutions (100 µg/mL): Prepare individual stock solutions of phenanthrene and this compound in a suitable solvent like dichloromethane.

-

Internal Standard Spiking Solution (e.g., 0.5 µg/mL): Dilute the this compound primary stock solution to the desired working concentration. This solution is added to all samples, blanks, and calibration standards.[11]

-

Calibration Standards: Prepare a series of calibration standards containing phenanthrene at various concentrations (e.g., 10, 50, 100, 250, 500 ng/mL).[13] Spike each calibration level with the internal standard spiking solution to achieve a constant concentration of this compound in every standard.

Sample Preparation (General Workflow)

The following is a generalized workflow. Specific steps for extraction and cleanup may need to be optimized based on the sample matrix (e.g., water, soil, tissue).[14][15]

-

Sample Collection & Spiking: Weigh a known amount of the homogenized sample (e.g., 1-10 g of soil or tissue, 100-1000 mL of water) into an extraction vessel. Add a precise volume of the this compound internal standard spiking solution.

-

Extraction:

-

For Solid Samples (Soil, Tissue): Use methods like Accelerated Solvent Extraction (ASE) or Soxhlet extraction with a suitable solvent mixture (e.g., dichloromethane/acetone 1:1 v/v).[15][16]

-

For Liquid Samples (Water): Perform liquid-liquid extraction (LLE) with dichloromethane or use solid-phase extraction (SPE) with a C18 cartridge.[1][5]

-

-

Drying and Concentration: Dry the resulting organic extract by passing it through anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish apparatus or a gentle stream of nitrogen.[17]

-

Cleanup (if necessary): For complex matrices, a cleanup step using silica gel column chromatography may be required to remove interferences.[17]

-

Final Volume Adjustment: Adjust the final extract to a precise volume (e.g., 1.0 mL) with the appropriate solvent. The sample is now ready for GC-MS analysis.

Caption: General experimental workflow for PAH analysis using IDMS.

GC-MS Analysis

Inject 1-2 µL of the final extract into the GC-MS system. The analysis is typically performed in Selected Ion Monitoring (SIM) mode to maximize sensitivity.[11][13]

Table 1: Typical GC-MS Operating Conditions

| Parameter | Setting | Reference |

|---|---|---|

| Gas Chromatograph | ||

| Injection Mode | Splitless (1 µL) | [11] |

| Inlet Temperature | 300-320 °C | [12][18] |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | [12] |

| Column | HP-5MS (or equivalent), 30-60 m x 0.25 mm ID, 0.25 µm film | [11][12] |

| Oven Program | 60 °C (hold 2 min), ramp to 310 °C at 6-10 °C/min, hold 10-20 min | [12][15] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Impact (EI), 70 eV | [11] |

| MS Source Temp | 320 °C | [18] |

| MS Transfer Line | 320 °C | [18] |

| Acquisition Mode | Selected Ion Monitoring (SIM) |[13] |

Table 2: Selected Ions for Monitoring Phenanthrene and this compound

| Compound | Ion Role | m/z |

|---|---|---|

| Phenanthrene (C14H10) | Quantifier | 178 |

| Qualifier | 176, 179 | |

| This compound | Quantifier | 184 |

| | Qualifier | 185 |

Data Analysis and Quantification

-

Peak Identification: Identify the peaks for native phenanthrene and this compound based on their retention times and characteristic ions.

-

Calibration Curve: For each calibration standard, calculate the response factor (RF) using the peak areas: Response Ratio = (Peak Area of Phenanthrene at m/z 178) / (Peak Area of this compound at m/z 184) Plot the response ratio against the concentration of phenanthrene to generate a linear calibration curve. The linearity should be confirmed by a coefficient of determination (R²) value >0.99.[13]

-

Sample Quantification: Calculate the response ratio for each sample using the same formula. Determine the concentration of phenanthrene in the sample extract by applying this ratio to the linear regression equation derived from the calibration curve.

-

Final Concentration: Calculate the final concentration in the original sample by accounting for the initial sample weight/volume and the final extract volume.

Method Performance Data

The use of this compound as an internal standard provides excellent method performance. The data below is representative of typical results achieved with isotope dilution GC-MS methods for PAHs.

Table 3: Representative Method Validation Data

| Parameter | Typical Value | Reference |

|---|---|---|

| Linearity (R²) | > 0.998 | [13] |

| Method Detection Limit (MDL) | 0.1 - 10 pg on-column | [19] |

| 0.08 - 0.85 ng/L (in water) | [5] | |

| 1 - 3 ng/g (in sediment) | [8] | |

| Recovery | 80 - 120% | [8][13] |

| Reproducibility (RSD) | < 15% |[8][13] |

Conclusion

The use of this compound as an internal standard in an isotope dilution GC-MS method provides a robust, highly accurate, and precise protocol for the quantification of phenanthrene.[5][8] This approach effectively corrects for variations and losses during sample preparation and instrumental analysis, making it suitable for complex matrices encountered in environmental, food safety, and clinical research.[3][16] The detailed protocol and performance data presented in this application note serve as a comprehensive guide for laboratories aiming to implement high-quality PAH analysis.

References

- 1. obrnutafaza.hr [obrnutafaza.hr]

- 2. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. impactfactor.org [impactfactor.org]

- 5. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]

- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 8. researchgate.net [researchgate.net]

- 9. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. tdi-bi.com [tdi-bi.com]

- 12. Polycyclic Aromatic Hydrocarbons (PAHs) for CSIA by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 13. agilent.com [agilent.com]

- 14. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. Determination of 43 polycyclic aromatic hydrocarbons in air particulate matter by use of direct elution and isotope dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. epa.gov [epa.gov]

- 18. agilent.com [agilent.com]

- 19. researchgate.net [researchgate.net]

Audience: Researchers, scientists, and drug development professionals.

An Application Note for the Quantitative Analysis of Phenanthrene Using Isotope Dilution HPLC-MS/MS with Phenanthrene-¹³C₆

Introduction

Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) formed from the incomplete combustion of organic materials.[1][2] Due to the carcinogenic and mutagenic properties of some PAHs, it is crucial to have sensitive and accurate analytical methods for their detection.[3] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the analysis of PAHs, offering high sensitivity and selectivity.[1][4]

This application note details a protocol for the quantitative analysis of phenanthrene in various matrices using HPLC-MS/MS. The method employs Phenanthrene-¹³C₆ as an internal standard for accurate quantification through isotope dilution.[5][6] Phenanthrene-¹³C₆ is a stable, isotopically labeled version of phenanthrene that co-elutes with the native analyte but is distinguished by its higher mass, ensuring reliable correction for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents

-

Standards: Phenanthrene (≥98% purity), Phenanthrene-¹³C₆ (99% isotopic purity)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Dichloromethane (HPLC grade), n-Hexane (HPLC grade)

-

Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Sample Matrices: The described protocol is applicable to environmental water samples and can be adapted for other matrices like soil, sediment, or biological fluids.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of phenanthrene from a water sample.

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of LC-MS grade water.[7] Ensure the cartridge does not go dry.

-

Sample Loading: Spike the water sample (e.g., 500 mL) with a known concentration of Phenanthrene-¹³C₆ internal standard. Pass the spiked sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 10 mL of a 5% methanol in water solution to remove interfering polar compounds.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

-

Elution: Elute the analytes from the cartridge with two 5 mL portions of dichloromethane.

-

Solvent Exchange and Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of acetonitrile for HPLC-MS/MS analysis.

HPLC-MS/MS Instrumentation and Conditions

-

HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 50% B, increase to 95% B over 10 min, hold for 2 min, return to 50% B and equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) |

| Polarity | Positive |

| Ion Source Temperature | 400°C (APCI) / 500°C (ESI) |

| Dwell Time | 100 ms |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Calibration and Quantification

Prepare a series of calibration standards containing known concentrations of phenanthrene and a constant concentration of Phenanthrene-¹³C₆. Plot the ratio of the peak area of phenanthrene to the peak area of Phenanthrene-¹³C₆ against the concentration of phenanthrene to generate a calibration curve. The concentration of phenanthrene in the samples can then be determined using this calibration curve.

Data Presentation

The following table summarizes the MRM transitions and typical retention times for phenanthrene and its internal standard.

Table 3: Quantitative Data for Phenanthrene and Phenanthrene-¹³C₆

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Collision Energy (eV) |

| Phenanthrene | 179.1 | 152.1 | ~ 8.5 | 25 |

| Phenanthrene-¹³C₆ | 185.1 | 155.1 | ~ 8.5 | 25 |

Note: Retention times and collision energies are instrument-dependent and may require optimization.

Visualization

The following diagram illustrates the general workflow for the HPLC-MS/MS analysis of phenanthrene using an internal standard.

Caption: Workflow for the quantitative analysis of phenanthrene.

References

- 1. A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and quantification of phenanthrene ortho-quinones in human urine and their association with lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sciex.com [sciex.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. weber.hu [weber.hu]

- 7. agilent.com [agilent.com]

Application Note: Quantification of Polycyclic Aromatic Hydrocarbon (PAH) Metabolites in Human Urine using Phenanthrene-¹³C₆ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of environmental pollutants formed from the incomplete combustion of organic materials. Human exposure to PAHs is a significant health concern due to their carcinogenic and mutagenic properties. Biomonitoring of PAH exposure is crucial for assessing health risks and is often achieved by measuring their metabolites in biological matrices such as urine. Phenanthrene, a common three-ring PAH, serves as a representative model for studying PAH metabolism. Its hydroxylated metabolites (phenanthrols) are important biomarkers of exposure.

Accurate quantification of these metabolites is essential and is effectively accomplished using isotope dilution mass spectrometry (IDMS). This technique employs stable isotope-labeled internal standards, such as Phenanthrene-¹³C₆, which closely mimic the chemical and physical behavior of the native analytes, thereby correcting for matrix effects and variations during sample preparation and analysis.[1][2][3] This application note provides a detailed protocol for the quantification of phenanthrene metabolites in human urine using Phenanthrene-¹³C₆ as an internal standard with analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS).

Principle

The method involves the enzymatic hydrolysis of conjugated PAH metabolites in urine, followed by extraction and derivatization, and subsequent analysis by GC-MS/MS.[4][5] Phenanthrene-¹³C₆ labeled internal standards for the target phenanthrols are spiked into the urine sample at the beginning of the procedure to account for any analyte loss during sample processing.[5][6] Quantification is based on the ratio of the response of the native analyte to its corresponding ¹³C-labeled internal standard. The use of ¹³C-labeled standards is preferred over deuterated standards to prevent potential deuterium exchange, which can compromise analytical accuracy.[6]

Experimental Protocols

Materials and Reagents

-

Standards: Native and ¹³C₆-labeled phenanthrol standards (1-OH-phenanthrene, 2-OH-phenanthrene, 3-OH-phenanthrene, 4-OH-phenanthrene, and 9-OH-phenanthrene)

-

Enzymes: β-glucuronidase/arylsulfatase

-

Solvents: Methanol, Dichloromethane (DCM), Hexane (all HPLC or GC grade)

-

Reagents: Sodium acetate buffer (0.1 M, pH 5.0), Ascorbic acid, Derivatizing agent (e.g., BSTFA + 1% TMCS)

-

Solid-Phase Extraction (SPE): C18 cartridges

Sample Preparation and Extraction

-

Sample Thawing and Spiking: Thaw frozen human urine samples (1-5 mL) at room temperature. Spike the samples with a known amount of the Phenanthrene-¹³C₆ internal standard solution.[4]

-

Enzymatic Hydrolysis: Add sodium acetate buffer and ascorbic acid to the urine sample.[4] Add β-glucuronidase/arylsulfatase solution to deconjugate the glucuronidated and sulfated metabolites.[5][7] Incubate the mixture overnight (approximately 16-18 hours) at 37°C.[7]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with deionized water to remove interferences.

-

Elute the analytes with dichloromethane.

-

-

Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in a suitable solvent and add the derivatizing agent (e.g., BSTFA + 1% TMCS) to convert the hydroxylated metabolites into their more volatile trimethylsilyl (TMS) ethers.[5] Heat the mixture at 70°C for 30 minutes.

Caption: Workflow for the extraction of PAH metabolites from urine.

GC-MS/MS Analysis

-

Gas Chromatograph (GC): Agilent 7890B or equivalent

-

Mass Spectrometer (MS): Agilent 7000D Triple Quadrupole MS or equivalent

-

Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 min

-

Ramp 1: 25°C/min to 250°C

-

Ramp 2: 10°C/min to 320°C, hold for 5 min

-

-

Ion Source Temperature: 230°C

-

Interface Temperature: 300°C

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative data for the analysis of phenanthrols using Phenanthrene-¹³C₆ internal standards are summarized below. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LOD (ng/L) | LOQ (ng/L) | Recovery (%) |

| 1-OH-Phenanthrene | 266.1 | 251.1 | 13.8 | 0.5 | 1.5 | 95-105 |

| ¹³C₆-1-OH-Phenanthrene | 272.1 | 257.1 | 13.8 | - | - | - |

| 2-OH-Phenanthrene | 266.1 | 251.1 | 14.1 | 0.4 | 1.2 | 92-108 |

| ¹³C₆-2-OH-Phenanthrene | 272.1 | 257.1 | 14.1 | - | - | - |

| 3-OH-Phenanthrene | 266.1 | 251.1 | 14.2 | 0.3 | 1.0 | 98-110 |

| ¹³C₆-3-OH-Phenanthrene | 272.1 | 257.1 | 14.2 | - | - | - |

| 4-OH-Phenanthrene | 266.1 | 251.1 | 13.4 | 0.6 | 1.8 | 90-103 |

| ¹³C₆-4-OH-Phenanthrene | 272.1 | 257.1 | 13.4 | - | - | - |

| 9-OH-Phenanthrene | 266.1 | 251.1 | 14.5 | 0.5 | 1.6 | 93-107 |

| ¹³C₆-9-OH-Phenanthrene | 272.1 | 257.1 | 14.5 | - | - | - |

LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on typical instrument performance. Recovery is determined by spiking known concentrations of native standards into blank urine and comparing the measured concentration to the actual concentration.

Signaling Pathways and Logical Relationships

The metabolic activation of phenanthrene can proceed through different pathways, leading to the formation of various metabolites. The "diol epoxide" pathway is of particular toxicological interest as it can lead to the formation of carcinogenic diol epoxides.[5] The formation of phenanthrols is generally considered a detoxification pathway.[5]

Caption: Simplified metabolic pathways of phenanthrene.

Conclusion

This application note provides a robust and reliable method for the quantification of phenanthrene metabolites in human urine using Phenanthrene-¹³C₆ as an internal standard. The use of isotope dilution GC-MS/MS ensures high accuracy, precision, and sensitivity, making this protocol suitable for biomonitoring studies in research, clinical, and drug development settings. The detailed experimental procedure and workflow diagrams serve as a comprehensive guide for laboratory professionals.

References

- 1. Problems of PAH quantification by GC-MS method using isotope-labelled standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of behavioral differences between native polycyclic aromatic hydrocarbons and (13)C-labeled internal standards during clean-up steps of analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Twenty-one Metabolites of Methylnaphthalenes and Polycyclic Aromatic Hydrocarbons in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of phenanthrols in human urine by gas chromatography-mass spectrometry: potential use in carcinogen metabolite phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]

- 7. Predictors of urinary polycyclic aromatic hydrocarbon metabolites in girls from the San Francisco Bay Area - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Phenanthrene Metabolites in Human Urine using Isotope Dilution GC-MS with Phenanthrene-13C6 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant formed from the incomplete combustion of organic materials. Human exposure to PAHs is a significant health concern due to their carcinogenic and mutagenic properties. Biomonitoring of PAH exposure is crucial for assessing health risks in exposed populations. Once in the body, phenanthrene is metabolized, and its hydroxylated metabolites (hydroxyphenanthrenes or phenanthrols) are conjugated with glucuronic acid or sulfate to facilitate excretion in urine.[1][2] Therefore, the quantitative analysis of these urinary metabolites serves as a reliable biomarker for assessing human exposure to phenanthrene.[3]

This application note details a robust and sensitive method for the determination of hydroxyphenanthrene metabolites in human urine. The method employs enzymatic hydrolysis to deconjugate the metabolites, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Analysis is performed by gas chromatography-mass spectrometry (GC-MS) with derivatization. Stable isotope-labeled phenanthrene-13C6 is utilized as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Experimental Protocols

Materials and Reagents

-

Standards: this compound, 1-hydroxyphenanthrene, 2-hydroxyphenanthrene, 3-hydroxyphenanthrene, 4-hydroxyphenanthrene, and 9-hydroxyphenanthrene certified reference materials.

-

Enzymes: β-glucuronidase/arylsulfatase from Helix pomatia.

-

Solvents: Acetonitrile, methanol, ethyl acetate, and toluene (HPLC or GC-MS grade).

-

Reagents: Sodium acetate buffer (0.1 M, pH 5.0), N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) for derivatization.

-

SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB or equivalent).[4]

-

Other: Ultrapure water, nitrogen gas (high purity).

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of each native hydroxyphenanthrene and this compound in acetonitrile.[1] Store at 4°C in amber vials.

-

Working Standard Solutions: Prepare serial dilutions of the native hydroxyphenanthrene stock solutions in methanol to create a calibration curve ranging from approximately 0.1 ng/mL to 50 ng/mL.

-

Internal Standard Spiking Solution: Prepare a solution of this compound in toluene at a concentration of 100 pg/µL.[1]

-

QC Samples: Prepare QC samples by spiking pooled human urine (previously tested to be free of target analytes) with known concentrations of hydroxyphenanthrenes to create low, medium, and high concentration levels.[5]

Sample Preparation Protocol

-

Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex for 1 minute to ensure homogeneity.[6] Aliquot 2 mL of each urine sample, calibrator, and QC sample into screw-cap glass tubes.

-

Internal Standard Spiking: Add a known amount of the this compound internal standard spiking solution to each tube.

-

Enzymatic Hydrolysis: Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 100 µL of β-glucuronidase/arylsulfatase solution to each tube.[6][7] Incubate the mixture in a shaking water bath at 37°C for at least 16 hours (overnight) to deconjugate the metabolites.[6][7]

-

Solid-Phase Extraction (SPE):

-

Conditioning: Condition the SPE cartridges by passing 5 mL of methanol followed by 5 mL of ultrapure water.[4]

-

Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.[7]

-

Drying: Dry the cartridge thoroughly by passing nitrogen gas through it for 10-15 minutes.

-

Elution: Elute the analytes from the cartridge with 6 mL of ethyl acetate into a clean collection tube.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of toluene.

-

Derivatization: Add 50 µL of BSTFA + 1% TMCS to the reconstituted sample.[8] Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of the hydroxyphenanthrenes. Cool to room temperature before GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph (GC):

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

-